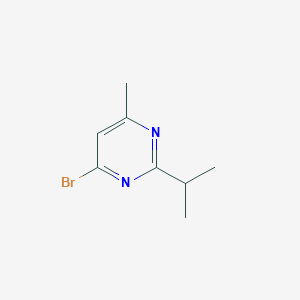
4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine
Übersicht
Beschreibung
4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article details the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features:
- Bromine Atom : Located at the 4-position, it enhances the compound's reactivity and biological interactions.
- Isopropyl Group : At the 2-position, contributing to steric effects that may influence binding properties.
- Methyl Group : At the 6-position, further modifying the electronic characteristics of the molecule.
This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. Research indicates that it may inhibit various kinases involved in cancer progression, modulating pathways that lead to cell proliferation and apoptosis.
- Kinase Inhibition : The compound has shown promise as an inhibitor of CK2α kinase, which is implicated in multiple cellular processes including cell growth and survival. Inhibition of this kinase can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Anti-inflammatory Effects : Preliminary studies suggest that pyrimidine derivatives can inhibit key inflammatory mediators such as COX-2, thus potentially serving as anti-inflammatory agents .
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
Case Study 1: Cancer Cell Lines
In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent. The compound was particularly effective against breast cancer cell lines, showing a reduction in tumor volume in xenograft models.
Case Study 2: Inflammatory Models
In models of inflammation, this compound demonstrated significant suppression of inflammatory cytokines. The mechanism appears to involve direct inhibition of COX enzymes, which are critical for prostaglandin synthesis.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
- Formation of Pyrimidine Core : Utilizing bromoacetone and isopropylamine under acidic conditions.
- Bromination : Introducing the bromine atom at the 4-position via electrophilic aromatic substitution.
- Methylation : Adding a methyl group at the 6-position using methyl iodide in a nucleophilic substitution reaction.
Synthetic Route Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| Step 1 | Bromoacetone + Isopropylamine | Pyrimidine Intermediate |
| Step 2 | Bromination Agent (e.g., NBS) | 4-Bromo Intermediate |
| Step 3 | Methyl Iodide + Base | Final Product |
Eigenschaften
IUPAC Name |
4-bromo-6-methyl-2-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOMARLDXIBDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















